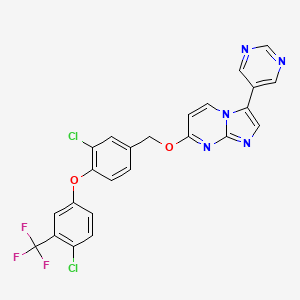
Lp-PLA2-IN-17
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lp-PLA2-IN-17 is a compound known for its inhibitory effects on lipoprotein-associated phospholipase A2 (Lp-PLA2). This enzyme is involved in the metabolism of low-density lipoprotein to pro-inflammatory mediators and is highly expressed in atherosclerotic plaques . This compound has garnered attention for its potential therapeutic applications in cardiovascular diseases and other inflammatory conditions .
Preparation Methods
The synthetic routes for Lp-PLA2-IN-17 involve multiple steps, including the use of various reagents and catalysts. One common method involves the reaction of specific aromatic compounds with halogenated reagents under controlled conditions to form the desired product . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Lp-PLA2-IN-17 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .
Scientific Research Applications
Lp-PLA2-IN-17 has a wide range of scientific research applications, including:
Mechanism of Action
Lp-PLA2-IN-17 exerts its effects by inhibiting the activity of Lp-PLA2, an enzyme that hydrolyzes oxidized phospholipids to produce pro-inflammatory mediators like lysophosphatidylcholine . By inhibiting this enzyme, this compound reduces the formation of these mediators, thereby decreasing inflammation and oxidative stress. The molecular targets and pathways involved include the inhibition of Lp-PLA2 activity and the subsequent reduction in the production of pro-inflammatory lipids .
Comparison with Similar Compounds
Lp-PLA2-IN-17 is unique in its high specificity and potency as an Lp-PLA2 inhibitor. Similar compounds include:
Darapladib: Another Lp-PLA2 inhibitor that has been studied for its potential to reduce atherosclerosis and cardiovascular events.
Rilapladib: A selective Lp-PLA2 inhibitor investigated for its effects on lipid metabolism and inflammation.
Compared to these compounds, this compound offers distinct advantages in terms of its chemical stability and efficacy in inhibiting Lp-PLA2 .
Properties
Molecular Formula |
C24H14Cl2F3N5O2 |
|---|---|
Molecular Weight |
532.3 g/mol |
IUPAC Name |
7-[[3-chloro-4-[4-chloro-3-(trifluoromethyl)phenoxy]phenyl]methoxy]-3-pyrimidin-5-ylimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C24H14Cl2F3N5O2/c25-18-3-2-16(8-17(18)24(27,28)29)36-21-4-1-14(7-19(21)26)12-35-22-5-6-34-20(11-32-23(34)33-22)15-9-30-13-31-10-15/h1-11,13H,12H2 |
InChI Key |
AKKROBABWRSZQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1COC2=NC3=NC=C(N3C=C2)C4=CN=CN=C4)Cl)OC5=CC(=C(C=C5)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;4-[4-[[5-(2-bromoprop-2-enoylamino)-2-sulfonatophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichlorobenzenesulfonate](/img/structure/B12363259.png)
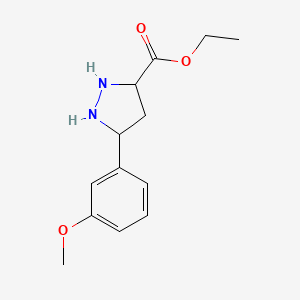
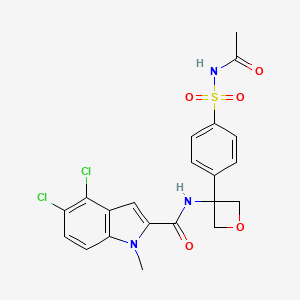
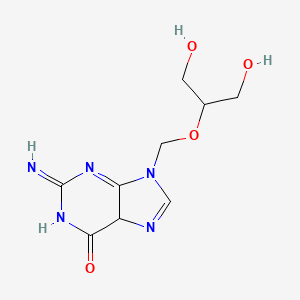

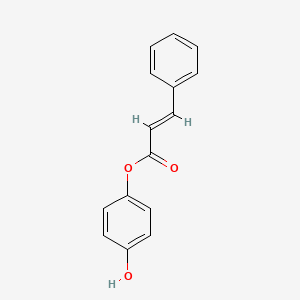
![trisodium;6-[(2,4-diaminophenyl)diazenyl]-3-[[4-[4-[[7-[(2,4-diaminophenyl)diazenyl]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]-2-sulfonatoanilino]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B12363288.png)
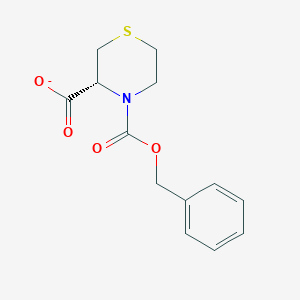
![2-[1-(2-Hydroxyethylamino)ethylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B12363295.png)

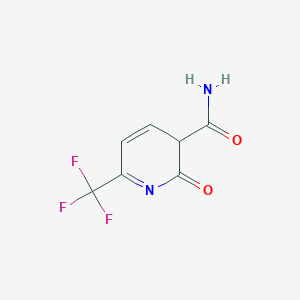
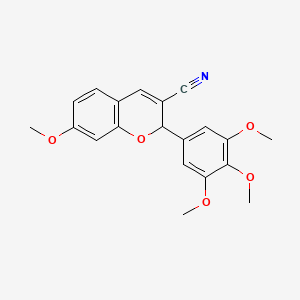
![3-(2,5-Dioxopyrrolidin-1-yl)-4-[2-[2-(2,5-dioxopyrrolidin-1-yl)-4-(2-hydroxyacetyl)oxy-4-oxobutanoyl]oxyethoxy]-4-oxobutanoate](/img/structure/B12363348.png)

